(2S,3S)-2-acetamido-3-methylpentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

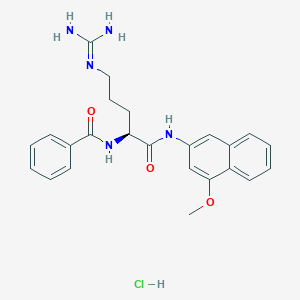

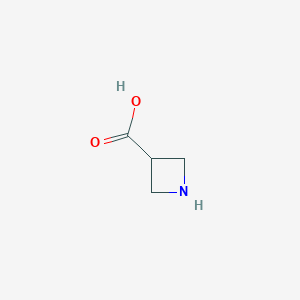

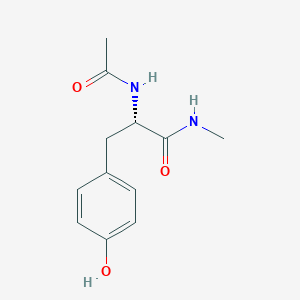

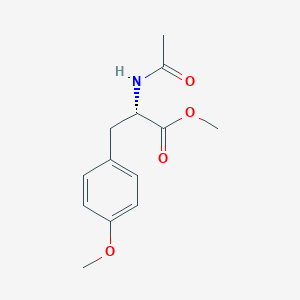

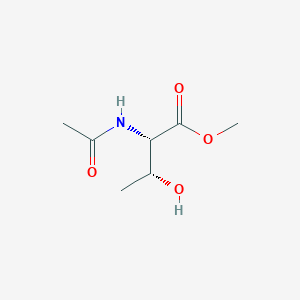

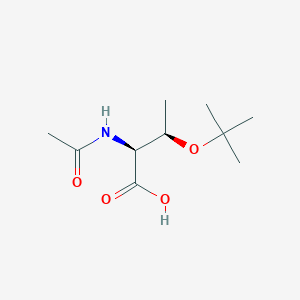

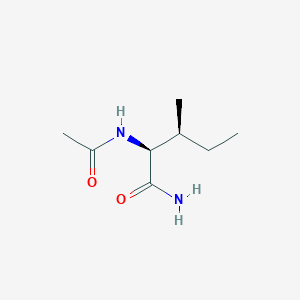

“(2S,3S)-2-acetamido-3-methylpentanamide” is a compound with two chiral centers . The (2S,3S) notation indicates the configuration of these chiral centers . The “2-acetamido” part refers to an acetamide group (CONH2) attached to the second carbon atom, and the “3-methyl” part refers to a methyl group (CH3) attached to the third carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through reactions involving chiral centers . For instance, one method involves the use of enzymes or catalysts that can selectively react with one enantiomer of a compound .Molecular Structure Analysis

The molecule has a tetrahedral geometry around the chiral centers . The configuration of these centers is determined by the Cahn-Ingold-Prelog priority rules .Applications De Recherche Scientifique

Biological Effects of Acetamide and Derivatives

A comprehensive review highlights the continued commercial importance of acetamide and its derivatives, including a discussion on the biological consequences of exposure to these chemicals. This update to earlier toxicological reviews adds significant knowledge on the biological effects and environmental toxicology of acetamide and related compounds (Kennedy, 2001).

Histamine H3 Receptor Antagonists/Inverse Agonists

Research on histamine H3 receptor antagonists/inverse agonists, including structural derivatives of acetamide, showcases their potential in treating various central nervous system disorders. This review of patent applications highlights the exploration of structurally diverse H3R ligands for new drug development (Łażewska & Kieć‐Kononowicz, 2014).

Pharmacology of Ketamine and Related Metabolites

An in-depth review of ketamine, which includes (S)- and (R)-ketamine among its metabolites, explores its therapeutic uses beyond its anesthetic properties. The pharmacokinetics, including rapid metabolism to various metabolites, and the broad clinical relevance of these compounds, are thoroughly discussed (Zanos et al., 2018).

Environmental and Safety Aspects of Acetaminophen

The environmental impacts, toxicity, removal strategies, and transformation pathways of acetaminophen in various environments are reviewed. This includes discussions on its presence as a micropollutant in natural water environments and the challenges associated with its degradation products (Vo et al., 2019).

Enhancing Fermentative Production of Acetoin

A review focusing on acetoin, a volatile compound used in various industries, outlines strategies for improving its microbial production. This review provides insights into the biosynthesis pathway, molecular regulation, and potential for industrial fermentation processes to enhance productivity (Xiao & Lu, 2014).

Propriétés

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-acetamido-3-methylpentanamide | |

CAS RN |

56711-06-9 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.